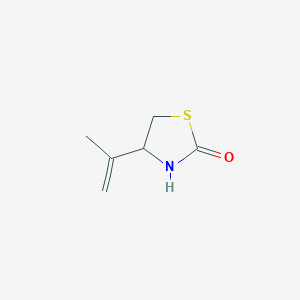

4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one

Description

4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one is a heterocyclic compound featuring a five-membered thiazolidinone core (a sulfur- and nitrogen-containing ring) substituted at the 4-position with a propenyl group (CH₂-C=CH₂). The thiazolidinone scaffold is well-documented for its pharmacological relevance, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

CAS No. |

104514-83-2 |

|---|---|

Molecular Formula |

C6H9NOS |

Molecular Weight |

143.21 g/mol |

IUPAC Name |

4-prop-1-en-2-yl-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C6H9NOS/c1-4(2)5-3-9-6(8)7-5/h5H,1,3H2,2H3,(H,7,8) |

InChI Key |

UGIJIURIYBAQRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1CSC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Catalytic Cyclization Strategies for Thiazolidinone Core Formation

DABCO-Mediated Cyclization of Propargylamine Derivatives

The DABCO-catalyzed protocol for synthesizing 1,3-thiazolidine-2-thiones, as reported by Van der Eycken and coworkers, offers a foundational framework for adapting similar conditions to produce 1,3-thiazolidin-2-ones. In this method, α-tertiary propargylamines react with carbon disulfide (CS$$2$$) under solvent-free conditions at ambient temperatures, yielding 4,4-disubstituted thiazolidine-2-thiones via a 5-*exo-dig* cyclization mechanism (Figure 1a). To target the 2-one analogue, substitution of CS$$2$$ with carbonyl equivalents such as urea or phosgene could theoretically facilitate oxygen incorporation at the 2-position. Computational studies on the original reaction pathway reveal that the nucleophilic attack of the propargylamine nitrogen on CS$$_2$$ is rate-limiting (activation energy: 0.69–0.72 eV), suggesting that analogous steps with carbonyl reagents may require adjusted catalyst loadings or elevated temperatures.

Table 1: Comparative Yields of Thiazolidine Derivatives via DABCO Catalysis

| Propargylamine Substituent | Product (Thiazolidine-2-thione) | Yield (%) | Potential 2-one Adaptation |

|---|---|---|---|

| 4-Methoxyphenyl | 2n | 87 | Hypothetical 2a-ox |

| 4-Trifluoromethylphenyl | 2q | 66 | Hypothetical 2b-ox |

| Benzyl | 2w | 95 | Hypothetical 2c-ox |

The stereoselectivity of the cyclization step, governed by steric interactions between the propargylamine alkyne substituents and the DABCO catalyst, further highlights the importance of substrate design. For instance, propargylamines bearing electron-donating groups (e.g., methoxy) exhibit enhanced reaction rates due to lowered activation energies at the rate-determining nucleophilic attack step.

Photochemical Approaches to Propenyl-Substituted Heterocycles

Visible-Light-Driven Cyclization of Thioamide Precursors

The photocatalytic synthesis of oxazolidin-2-ones, as demonstrated in the Royal Society of Chemistry supporting information, provides a template for adapting similar conditions to thiazolidinone systems. Using Mes-AcrPh$$^+$$BF$$4^-$$ as an organic photocatalyst and Co(dmgH)$$2$$PyCl as a co-catalyst under blue light irradiation (λ = 450–460 nm), α-tertiary amines undergo acceptorless dehydrogenative amination to form five-membered lactams. By substituting the amide precursors with thioamides, this method could theoretically generate 1,3-thiazolidin-2-ones through analogous radical-mediated cyclization pathways.

Scheme 1: Proposed Photocatalytic Synthesis of 4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one

1. Substrate: N-(prop-1-en-2-yl)thioamide

2. Catalysts: Mes-AcrPh\(^+\)BF\(_4^-\) (5 mol%), Co(dmgH)\(_2\)PyCl (8 mol%)

3. Conditions: CH\(_3\)CN, TFA (20 mol%), 450–460 nm LED, 25°C, 24 h

4. Product: this compound

Key advantages of this approach include mild reaction conditions and compatibility with propenyl-bearing substrates, as evidenced by the synthesis of 4-(prop-1-en-2-yl)oxazolidin-2-one derivatives in 49–61% yields. However, thioamide oxidation side reactions and catalyst deactivation by sulfur-containing intermediates remain significant challenges.

One-Pot Tandem Strategies for Streamlined Synthesis

KA$$_2$$ Coupling–Cyclization Sequences

The integration of KA$$2$$ (ketone-amine-alkyne) coupling with subsequent cyclization steps, as reported for thiazolidine-2-thiones, presents a modular route to this compound. In this one-pot protocol, CuCl$$2$$-catalyzed coupling of ketones, amines, and alkynes generates α-tertiary propargylamines in situ, which subsequently undergo cyclization with carbonyl reagents (Scheme 2).

Table 2: Representative Yields from KA$$_2$$–Cyclization One-Pot Reactions

| Ketone | Amine | Alkyne | Product (Thiazolidine-2-thione) | Yield (%) |

|---|---|---|---|---|

| Acetophenone | Benzylamine | Phenylacetylene | 2a | 83 |

| Cyclohexanone | Cyclohexylamine | 1-Propyne | 2p | 75 |

| Butanone | Aniline | 4-Methoxyphenylacetylene | 2w | 68 |

While these conditions currently produce thione derivatives, replacing CS$$2$$ with dimethyl carbonate or triphosgene could redirect the pathway toward 2-one formation. Computational modeling of the KA$$2$$ intermediate’s electronic structure indicates that electron-deficient alkynes favor cyclization over byproduct formation, a principle applicable to propenyl-substituted targets.

Mechanistic and Kinetic Considerations

Substituent Effects on Cyclization Efficiency

Hammett kinetic studies on propargylamine cyclization reveal a linear free-energy relationship (ρ = −1.2) between substituent electronic properties and reaction rates. Electron-donating groups (e.g., -OMe) lower the activation barrier for nucleophilic attack on CS$$_2$$ by stabilizing the transition state’s partial positive charge. For 2-one synthesis, analogous electronic tuning of propargylamine substrates could enhance reactivity toward carbonyl electrophiles.

Stereochemical Outcomes in Propenyl Group Formation

Density functional theory (DFT) calculations on the DABCO-catalyzed reaction pathway demonstrate that E/Z stereoselectivity at the propenyl group arises from steric clashes between the catalyst and alkyne substituents during the 5-exo-dig cyclization. For instance, bulky aryl groups on the propargylamine favor trans alkene geometry, while smaller alkyl substituents permit greater conformational flexibility.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Substitution: The prop-1-en-2-yl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidinone ring.

Scientific Research Applications

4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations

Substituent Position and Bioactivity: The 4-position substitution (e.g., propenyl in the target compound) often modulates steric and electronic effects. For instance, 4-(2-oxo-2-phenylethyl) derivatives exhibit solid-state hydrogen bonding critical for crystal packing . 2-Position modifications (e.g., sulfanylidene in or hydrazono in ) alter electron density, impacting reactivity and interactions with biological targets.

Ring Size and Hybrid Systems: Diazepine derivatives with a propenyl group (e.g., compounds 2g–2j in ) feature seven-membered rings fused to thiazolidinone moieties, conferring distinct conformational flexibility compared to the five-membered core of the target compound.

Biological Activity Trends: Thiazolidinones with arylidene or hydrazono groups (e.g., ) show antifungal and receptor-modulatory activities, suggesting that electron-withdrawing substituents enhance target engagement. Acetylcholinesterase inhibition is reported for thiazolidin-4-ones with pyrrolidine-derived substituents, though this activity is substituent-dependent .

Key Observations

Synthetic Efficiency :

- Copper-catalyzed methods (e.g., ) achieve moderate-to-high yields (59–68%), while condensation reactions (e.g., ) often result in lower yields (~24%) due to steric hindrance from bulky substituents.

- Purification methods vary, with chromatography (e.g., ) and recrystallization (e.g., ) being common.

Characterization :

Q & A

Q. What are the established synthetic methodologies for 4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one?

The synthesis of thiazolidinone derivatives typically involves cyclocondensation of aldehydes with mercaptoacetic acid or its derivatives. For example, rhodanine analogs (e.g., 3-phenyl-2-thioxo-thiazolidin-4-one) are synthesized via condensation of aromatic aldehydes with 2-mercaptoacetic acid under acidic conditions . For this compound, a plausible route involves reacting propenyl-substituted aldehydes with mercaptoacetic acid in the presence of a catalyst (e.g., ZnCl₂) to facilitate cyclization. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the pure compound .

Q. Which spectroscopic techniques are essential for characterizing thiazolidinone derivatives?

- NMR Spectroscopy : Determines substituent positions and stereochemistry. For instance, the propenyl group’s vinyl protons in this compound would show distinct coupling patterns in ¹H NMR .

- IR Spectroscopy : Confirms the carbonyl (C=O) stretch near 1700 cm⁻¹ and thiazolidinone ring vibrations .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks, as demonstrated in rhodanine derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXC/D for data processing and SHELXL for refinement) is standard for precise structural determination. For example, 3-phenyl-2-thioxo-thiazolidin-4-one was resolved to an R factor of 0.068, confirming planarity of the thiazolidinone ring and intermolecular hydrogen bonds . For the propenyl-substituted analog, attention should be paid to the dihedral angle between the propenyl group and the thiazolidinone ring to assess steric effects .

Q. What computational strategies can predict the reactivity and biological activity of this compound?

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For thiazolidinones, the C=O and C=S groups are often reactive sites .

- Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) to evaluate binding affinities. Rhodanine derivatives show antibacterial activity via binding to bacterial dihydrofolate reductase .

Q. How should researchers address contradictions in biological activity data for thiazolidinone derivatives?

Variability in antimicrobial or antioxidant assays may arise from:

- Stereochemical purity : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures can yield inconsistent results .

- Assay conditions : Standardize inoculum size (e.g., 10⁶ CFU/mL for antibacterial tests) and solvent controls (DMSO <1% v/v) .

- Structural modifications : Compare activities of analogs (e.g., 2-thioxo vs. 2-oxo derivatives) to identify critical functional groups .

Methodological Considerations

Q. What strategies optimize the yield of this compound during synthesis?

Q. How can hydrogen-bonding patterns influence the crystallinity of thiazolidinone derivatives?

Hydrogen bonds (e.g., N–H···O=C) stabilize crystal packing. Graph set analysis (e.g., R₂²(8) motifs) reveals recurring intermolecular interactions, as seen in 3-phenyl-2-thioxo-thiazolidin-4-one . For this compound, the propenyl group’s steric bulk may reduce packing efficiency, necessitating co-crystallization with small molecules (e.g., methanol) .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.

- ANOVA with Tukey’s Test : Compare mean activities across derivatives to identify significant differences (p < 0.05) .

Q. How can researchers validate the absence of synthetic byproducts in this compound?

- LC-MS/MS : Detect trace impurities (e.g., unreacted aldehyde) with a limit of detection (LOD) < 0.1%.

- Elemental Analysis : Confirm purity by matching experimental vs. theoretical C/H/N/S compositions .

Advanced Structural Insights

Q. What role do substituents play in modulating the electronic properties of thiazolidinone derivatives?

Electron-withdrawing groups (e.g., nitro, chloro) at the 3-position increase electrophilicity of the thiazolidinone ring, enhancing reactivity in nucleophilic substitutions. Conversely, propenyl groups at the 4-position introduce steric hindrance, potentially reducing intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.